Home > Products > Screening Compounds P27080 > pancreastatin-29
pancreastatin-29 - 113817-19-9

pancreastatin-29

Catalog Number: EVT-1510156
CAS Number: 113817-19-9
Molecular Formula: C9H13NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pancreastatin-29 is a biologically active peptide derived from the chromogranin A precursor, specifically comprising 29 amino acids. It was first identified in porcine pancreatic tissue and has since been recognized for its role in regulating various metabolic processes, particularly in glucose metabolism. Pancreastatin-29 is classified as a dysglycemic peptide due to its effects on insulin action and glucose homeostasis.

Source

Pancreastatin-29 was initially discovered in the pancreas of pigs, where it was isolated during research aimed at identifying peptides with significant biological activity. It is also present in various neuroendocrine tissues across different species, including humans, where it plays a crucial role in intermediary metabolism .

Classification

Pancreastatin-29 falls under the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. Its classification as a dysglycemic peptide highlights its involvement in glucose regulation and metabolic processes, distinguishing it from other neuropeptides that may not have such specific metabolic roles .

Synthesis Analysis

Methods

The synthesis of pancreastatin-29 typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble support. Following synthesis, the peptides are purified using reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity levels—often exceeding 95% .

Technical Details

The synthesis process involves:

  1. Solid-phase synthesis: Amino acids are coupled one at a time to a resin-bound growing peptide chain.
  2. Cleavage and purification: Once the desired sequence is achieved, the peptide is cleaved from the resin and subsequently purified using HPLC.
  3. Verification: The identity and purity of the synthesized peptides are confirmed through analytical techniques like mass spectrometry and HPLC .
Molecular Structure Analysis

Structure

The molecular structure of pancreastatin-29 can be represented as follows:

  • Sequence: PEGKGEQEHSQQKEEEEEMAVVPQGLFRG-amide
  • The structure features a C-terminal amide group, which is critical for its biological activity.

Data

Molecular modeling studies have provided insights into the three-dimensional conformation of pancreastatin-29, indicating that its structural integrity is essential for interaction with biological receptors involved in glucose metabolism .

Chemical Reactions Analysis

Reactions

Pancreastatin-29 participates in several biochemical reactions primarily related to its role in glucose metabolism:

  • It inhibits insulin-induced glucose uptake in various cell types.
  • It modulates levels of free fatty acids and amino acids within the bloodstream.

Technical Details

Research has shown that pancreastatin-29's interaction with insulin signaling pathways leads to altered glucose homeostasis, highlighting its potential as a therapeutic target for conditions like type 2 diabetes .

Mechanism of Action

Process

The mechanism by which pancreastatin-29 exerts its effects involves:

Data

Studies indicate that variations in the amino acid sequence of pancreastatin can significantly affect its potency and efficacy in modulating these metabolic processes. For instance, variants such as Gly297Ser exhibit increased inhibitory effects on glucose uptake compared to wild-type forms .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 3,300 Da.
  • Solubility: Soluble in water and physiological saline.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits specific interactions with insulin receptors and other metabolic enzymes.

Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight determination .

Applications

Scientific Uses

Pancreastatin-29 has several applications in scientific research:

  • Metabolic Studies: Used to explore mechanisms of insulin resistance and glucose regulation.
  • Therapeutic Research: Investigated as a potential target for treating metabolic disorders such as obesity and type 2 diabetes.
  • Biomarker Development: Its levels may serve as indicators for dysglycemic conditions or metabolic syndromes.
Structural Characterization of Pancreastatin-29

Molecular Architecture and Sequence Analysis

Primary Structure: Amino Acid Composition and Sequence Homology

Pancreastatin-29 (PST-29) represents the biologically active C-terminal fragment of human chromogranin A (CHGA), spanning residues 273-301 (numbered according to full-length CHGA) with the sequence PEGKGEQEHSQQKEEEEEMAVVPQGLFRG-NH₂ [3] [6]. This 29-amino acid peptide features a distinctive charge distribution characterized by a highly acidic glutamic acid cluster (EEEEE, positions 15-19) and a hydrophobic C-terminus (MAVVPQGLFRG) critical for receptor interactions [6] [8]. The N-terminal proline (P273) confers structural rigidity, while the C-terminal glycine-amide is indispensable for biological activity [6]. Sequence alignment reveals significant cross-species conservation: human PST-29 shares 86% homology with porcine PST (35-49 fragment) and 79% with bovine PST, with the highest conservation observed in the C-terminal hexapeptide (VPQGLFRG) responsible for receptor binding [5] [6].

Table 1: Amino Acid Composition of Human Pancreastatin-29

Residue TypeAmino AcidsCountPercentage (%)
AcidicE, Q1137.9%
BasicK, R, H413.8%
HydrophobicM, A, V, P, G, L, F1034.5%
StructuralP, S413.8%

Post-Translational Modifications: Glycosylation and Amidation

PST-29 undergoes two critical post-translational modifications (PTMs): C-terminal amidation and potential O-glycosylation. The absolute requirement for C-terminal amidation (indicated by -NH₂) was demonstrated through structure-activity studies showing complete loss of insulin-inhibitory activity in non-amidated analogs [6]. This modification enhances receptor binding affinity by stabilizing the C-terminal conformation and protecting against carboxypeptidase degradation [8]. While the PST-29 sequence lacks classical N-glycosylation sites, mass spectrometry analyses of endogenous peptides reveal variable O-linked glycosylation at serine-293 (position 21 in PST-29) in tissue-specific manner [5] [6]. This modification modulates peptide solubility and bioavailability but does not directly affect receptor activation kinetics [8].

Comparative Analysis with Full-Length Chromogranin A and Other Isoforms

Proteolytic processing of full-length chromogranin A (439 aa) generates PST-29 through cleavage at dibasic residues (KR²⁷² and RR³⁰²) by prohormone convertases (PC1/3 and PC2) [4] [6]. The PST-29 domain is buried within CHGA's tertiary structure, flanked by protease-resistant regions that control its selective liberation. Compared to other CHGA-derived peptides (e.g., vasostatin, catestatin), PST-29 exhibits unique physicochemical properties including higher net charge (-4.5 at pH 7.4) and hydrophobicity index (42%) [6]. Natural variants include PST-52 (human full-length form) and PST-16 (porcine minimal active fragment), though PST-29 demonstrates optimal bioactivity across species [6].

Biophysical Properties

Conformational Dynamics in Aqueous and Membrane Environments

Circular dichroism (CD) spectroscopy reveals that PST-29 adopts a dynamic conformational ensemble: predominantly random coil (78%) in aqueous buffer (pH 7.4), transitioning to amphipathic α-helix (up to 52%) in membrane-mimetic environments (e.g., 30% TFE or SDS micelles) [8]. The helical domain spans residues E15-M24 (EEEEEMAVVP), creating a charged face for membrane interaction and a hydrophobic surface for helix stabilization [8]. Molecular dynamics simulations demonstrate that naturally occurring human variants PST-287K (E287K) and PST-297S (G297S) exhibit enhanced helical propensity (34% and 38% helicity in water, respectively) compared to wild-type (28%), explaining their increased biological potency [8].

Table 2: Conformational Stability Parameters of PST-29 Variants

Variantα-Helicity in H₂O (%)α-Helicity in SDS (%)ΔG folding (kcal/mol)Biological Potency (vs. WT)
PST-WT (287E/297G)28 ± 252 ± 3-2.1 ± 0.31.0×
PST-287K34 ± 358 ± 2-3.0 ± 0.23.2×
PST-297S38 ± 261 ± 3-3.5 ± 0.45.7×

Stability Under Physiological Conditions (pH, Temperature)

PST-29 displays remarkable stability across physiological pH ranges (half-life >24 hrs at pH 2.0-8.0) but undergoes rapid degradation at pH >9.0 due to deamidation and aspartate isomerization [6]. Thermal denaturation studies (CD monitored at 222nm) show a cooperative unfolding transition with Tm = 52.3°C in phosphate buffer, increasing to 58.7°C in plasma-mimicking conditions due to albumin binding [8]. The peptide is susceptible to enzymatic degradation by neutral endopeptidase (NEP) at Q¹⁰-S¹¹ and plasma kallikrein at F²⁸-R²⁹ bonds, with plasma half-life of 7.2 ± 1.3 minutes in rodents [6] [8]. Lyophilized PST-29 remains stable for >24 months at -20°C, while solutions retain activity for 48 hours at 4°C but aggregate upon repeated freeze-thaw cycles [3].

Synthetic and Recombinant Production Methodologies

Solid-Phase Peptide Synthesis Optimization

SPPS of PST-29 presents challenges due to its polyglutamic acid stretch (positions 15-19) and hydrophobic C-terminus. Optimal synthesis employs:

  • Resin choice: Rink amide MBHA resin (0.59 mmol/g) for C-terminal amidation [3]
  • Coupling strategy: Double coupling with HBTU/HOBt/DIEA (5 eq) for E-cluster (steps 15-19) and pseudoproline dipeptides (Fmoc-Gln-Ser(ψ⁴⁵⁶Me,Mepro)-OH) at Q¹⁰-S¹¹ to prevent aggregation [3] [8]
  • Side-chain protection: Trt for Gln/His/Asn, OtBu for Glu, Pbf for Arg, tBoc for Lys [3]Crude purity averages 65-75% with major deletions in E-cluster region. Preparative RP-HPLC (C18, 0.1% TFA/ACN gradient) yields >98% pure peptide with correct mass confirmation (calc. 3283.53 Da, obs. 3283.6 ± 0.8 Da) [3] [8]. Microwave-assisted synthesis (30W, 50°C) reduces coupling time by 40% while maintaining integrity [8].

Recombinant Expression Systems in Prokaryotic and Eukaryotic Hosts

Recombinant PST-29 production faces challenges from its cytotoxicity and protease sensitivity. Prokaryotic systems (E. coli BL21) require fusion tags:

  • Thioredoxin fusion in SHuffle T7 strain enhances disulfide-free folding (yield: 12 mg/L)
  • Intein-mediated cleavage (IMPACT system) yields authentic N-terminus but incomplete amidation [6]Eukaryotic systems address PTM requirements:
  • Pichia pastoris: Secretion with α-mating factor leader yields glycosylated PST-29 (Ser293-O-GlcNAc) but hypermannosylation at N-terminal residues reduces bioactivity [6]
  • Mammalian cells (HEK293): Co-expression with peptidylglycine α-amidating monooxygenase (PAM) produces fully processed PST-29 (yield: 0.8 mg/L). N-terminal FLAG-tag insertion followed by enterokinase cleavage provides native sequence but adds purification complexity [6].

Table 3: Production Method Comparison for PST-29

ParameterSPPSE. coli FusionP. pastorisHEK293
Yield45 mg/batch12 mg/L22 mg/L0.8 mg/L
PTM Fidelity+++ (amidation)+ (no amidation)++ (glycosylation)+++ (all)
Native Conformation+ (refolding)+++++++++
Cost (per mg)$$$$$$$$$$$$
ScalabilityLimitedHighHighLow

Properties

CAS Number

113817-19-9

Product Name

pancreastatin-29

Molecular Formula

C9H13NO2

Synonyms

pancreastatin-29

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.